Enantiomer-Dependent Potency: (+)-KCC2 Blocker 1 Exhibits 100-Fold Greater Inhibitory Activity Than (-)-Enantiomer
The (+)-enantiomer of KCC2 blocker 1, also designated (+)-13, demonstrates an IC50 of 0.4 μM against KCC2, whereas the corresponding (-)-enantiomer, (-)-KCC2 blocker 1 or (-)-13, exhibits a 100-fold difference in potency, with an implied IC50 approximately 40 μM based on the reported 100-fold ratio [1]. This steep enantioselectivity establishes stereochemistry as a critical determinant of pharmacological activity within this benzyl prolinate series.
| Evidence Dimension | KCC2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | (+)-KCC2 blocker 1 IC50 = 0.4 μM |
| Comparator Or Baseline | (-)-KCC2 blocker 1: implied IC50 ≈ 40 μM (100-fold difference) |
| Quantified Difference | 100-fold difference in potency |
| Conditions | In vitro KCC2 inhibition assay (details as reported in primary reference [2]) |
Why This Matters
Procurement of the racemic mixture (KCC2 blocker 1, CAS 1228439-36-8) introduces a variable and less potent enantiomer, whereas sourcing the enantiopure (+)-KCC2 blocker 1 (CAS 1228439-71-1) ensures maximal on-target activity and reduces confounding data interpretation.
- [1] InvivoChem. (+)-KCC2 blocker 1. Product Datasheet. CAS 1228439-71-1. View Source
- [2] Pégurier C, Bosman N, Collart P, Delporte ML, Leclercq K, Lengelé S, Kanduluru AK, Meunier S, Pacico N, Vadali LR, Wagner A, Wolff C, Provins L. Benzyl prolinate derivatives as novel selective KCC2 blockers. Bioorg Med Chem Lett. 2010 Apr 15;20(8):2542-5. View Source
